2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide
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Overview
Description
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core, substituted with an ethylphenyl group and a methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethylphenyl and methylbenzyl groups are introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of alkyl halides and a Lewis acid catalyst, such as aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study the binding interactions with biological macromolecules, such as proteins and DNA.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinoline-based drugs.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of key biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-N-(4-methylbenzyl)-4-quinolinecarboxamide
- 2-(4-ethylphenyl)-N-(4-ethylbenzyl)-4-quinolinecarboxamide
- 2-(4-methylphenyl)-N-(4-ethylbenzyl)-4-quinolinecarboxamide
Uniqueness
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of both ethyl and methyl groups on the phenyl rings can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H24N2O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O/c1-3-19-12-14-21(15-13-19)25-16-23(22-6-4-5-7-24(22)28-25)26(29)27-17-20-10-8-18(2)9-11-20/h4-16H,3,17H2,1-2H3,(H,27,29) |
InChI Key |
TTZOCDGAZHFINW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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